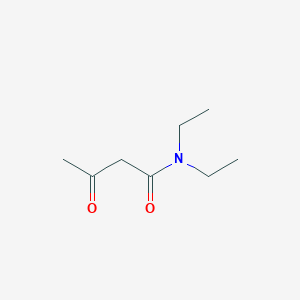

N,N-Diethylacetoacetamide

描述

Overview of N,N-Diethylacetoacetamide's Significance in Organic Synthesis and Materials Science

The utility of this compound stems from its reactive nature, making it a valuable intermediate in the synthesis of more complex molecules. nbinno.comcymitquimica.com In organic synthesis, its structure allows for a variety of chemical transformations, including Michael additions, oxidations, and reductions. chemicalbook.comchemdad.com This reactivity is leveraged for the production of a range of products, from pharmaceuticals to agrochemicals. cymitquimica.comchemicalbook.comchemdad.com

In the field of materials science, DEAA serves several important functions. It is utilized in the manufacturing of dyes and pigments. Furthermore, it acts as a promoter in polymerization processes, specifically for cobalt-accelerated curing systems that use ketone peroxides. nouryon.com This application is crucial for producing various unsaturated polyester (B1180765) and vinyl resins. nouryon.com The compound is also listed as a component in corrosion inhibitor formulations, highlighting its role in material protection. arxada.comgoogle.com

Historical Context of this compound Studies

Scientific interest in this compound has developed over time, driven by its utility as a chemical building block. One of its notable early applications was as an intermediate in the synthesis of Phosphamidon, an organophosphate insecticide that functions by inhibiting cholinesterase. chemicalbook.comchemdad.com

Early academic research also focused on the fundamental chemical properties of the molecule. For instance, proton magnetic resonance (p.m.r.) studies were conducted to investigate the keto-enol tautomerism of this compound. researchgate.net These studies revealed that at 25°C, it exists as a mixture containing 67% of the keto tautomer. researchgate.net The research suggested that the enol tautomer likely forms an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net This foundational research into its structural and reactive properties has underpinned its subsequent application in more complex synthetic and materials science contexts.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMXFHGYWJIAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052695 | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS] | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMPOSES | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

121 °C, 250 °F. | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN WATER | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 @ 20 °C/20 °C | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

2235-46-3 | |

| Record name | Diethylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,N-diethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG9561531V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: -70 °C | |

| Record name | ACETOACETAMIDE, N,N-DIETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for N,n Diethylacetoacetamide and Its Derivatives

Established Synthetic Pathways to N,N-Diethylacetoacetamide

The industrial and laboratory-scale synthesis of this compound is primarily achieved through direct and efficient condensation reactions. The choice of reactants defines the specific pathway, with methods based on diketene (B1670635) and diethylamine (B46881) being the most prominent.

Diketene-Based Synthesis

The most common and industrially significant method for producing this compound is through the reaction of diketene with diethylamine. chembk.com This process involves the acetoacetylation of diethylamine, where the amine attacks the carbonyl group of the β-lactone ring of diketene, leading to ring-opening and the formation of the final amide product. wikipedia.orggoogle.com

The reaction is typically carried out by adding diketene dropwise to diethylamine while maintaining controlled temperature conditions to ensure a high yield and purity. chembk.com Industrial production protocols emphasize cost-efficiency and scalability, using the same fundamental reaction pathway.

| Parameter | Value | Source |

| Reactants | Diketene, Diethylamine | chembk.com |

| Molar Ratio (Diketene:Diethylamine) | 1 : 1.05 | chembk.com |

| Addition Temperature | 40–45 °C | chembk.com |

| Reaction Temperature (Post-Addition) | 45 ± 5 °C | chembk.com |

| Reaction Time (Post-Addition) | 1 hour | chembk.com |

| Resulting Purity | > 92% | chembk.com |

Diethylamine-Based Synthetic Approaches

From the perspective of diethylamine as the starting material, its reaction with diketene is the dominant synthetic route. chembk.com However, alternative, though less favored, methods exist for the acylation of diethylamine. These include reactions with acetic acid at elevated temperatures or with acetic anhydride (B1165640) under controlled conditions. Another described method is the condensation reaction between diethylamine and acetoacetic acid. innospk.com These alternative pathways are generally considered less efficient compared to the diketene-based synthesis.

Synthesis of this compound Derivatives and Complexes

The β-dicarbonyl structure of this compound makes it a versatile precursor for the synthesis of various derivatives, including coordination complexes with metals and halogenated or azido-functionalized organic compounds.

Metal Acetoacetamide (B46550) Complexes (e.g., Titanium, Zirconium)

This compound acts as a bidentate ligand, coordinating with metal centers through the two oxygen atoms of the acetoacetamide backbone. This property is utilized in the synthesis of metal-organic complexes, particularly with Group 4 metals like titanium and zirconium.

Titanium Complexes: A well-documented example is the synthesis of bis(isopropoxide)bis(this compound)titanium(IV), [Ti(OiPr)₂(CH₃COCHCONEt₂)₂]. psu.edu This monomeric, six-coordinate Ti(IV) complex is prepared by the direct reaction of titanium tetraisopropoxide with two equivalents of this compound. psu.edukorea.ac.krresearchgate.net The resulting complex is a colorless crystalline solid obtained in high yield. psu.edu

| Parameter | Description | Source |

| Titanium Source | Titanium Tetraisopropoxide (Ti(OiPr)₄) | psu.edu |

| Ligand | This compound | psu.edu |

| Stoichiometry | 1 equiv. Ti(OiPr)₄ : 2 equiv. Ligand | psu.edu |

| Reaction Conditions | Neat reaction at room temperature, stirred for 1 hour | psu.edu |

| Product | Ti(OiPr)₂(CH₃COCHCONEt₂)₂ | psu.edu |

| Yield | 80% | psu.edu |

| Appearance | Colorless crystals (after recrystallization) | psu.edu |

Zirconium Complexes: Similarly, zirconium complexes can be synthesized. Zirconium bis(isopropoxide)bis(this compound), [Zr(OPrⁱ)₂(acacNEt₂)₂], is formed by the reaction of a zirconium alkoxide precursor, such as zirconium tetrakis(isopropoxide), with two equivalents of this compound. rsc.orgrsc.org The synthesis is conducted in a nonpolar solvent like n-hexane, yielding the product as a viscous oil which can be crystallized at low temperatures. rsc.org These complexes have been investigated as potential precursors for the metal-organic chemical vapor deposition (MOCVD) of zirconium dioxide (ZrO₂). rsc.orggoogle.com

| Parameter | Description | Source |

| Zirconium Source | [Zr(OPrⁱ)₄·(HOPrⁱ)] | rsc.org |

| Ligand | This compound | rsc.org |

| Stoichiometry | 1 : 2 (Zr Source : Ligand) | rsc.org |

| Solvent | n-Hexane | rsc.org |

| Product | Zirconium bis(isopropoxide)bis(this compound) | rsc.orgrsc.org |

| Appearance | Pale brown viscous oil / Pale yellow crystals | rsc.org |

Halogenated Derivatives (e.g., α,α-Dichloro-N,N-Diethylacetylacetamide)

This compound serves as a key intermediate in the synthesis of halogenated compounds. chembk.com Specifically, it is the precursor to α,α-dichloro-N,N-diethylacetylacetamide, an intermediate used in the production of pesticides. chembk.com The synthesis of such chlorinated derivatives typically involves the direct chlorination of the acetoacetamide precursor. For analogous compounds like N-monoalkylacetoacetamides, the process involves reaction with chlorine in an aqueous solution at controlled low temperatures (e.g., below 0°C) to manage the degree of chlorination and improve selectivity for the mono- or di-chloro product. google.com

α-Azido Ketone Derivatives of this compound

The synthesis of α-azido ketone derivatives is a significant area of organic chemistry, providing versatile synthons for nitrogen-containing heterocycles. nih.govrsc.org While specific examples starting directly from this compound are not detailed in the reviewed literature, general methods are well-established and applicable. A primary route involves the nucleophilic substitution of an α-halogenated ketone with an azide (B81097) salt, such as sodium azide (NaN₃). nih.gov

Therefore, an α-azido derivative of this compound would logically be synthesized in a two-step process:

α-Halogenation: First, the α-carbon of this compound is halogenated (e.g., chlorinated or brominated), as described in the preceding section.

Azide Substitution: The resulting α-halo-N,N-diethylacetoacetamide is then reacted with an azide source (e.g., NaN₃) via a nucleophilic substitution (Sₙ2) reaction to displace the halide and introduce the azido (B1232118) group at the α-position. nih.gov

Alternative modern methods for synthesizing α-azido ketones include the reaction of silyl (B83357) enol ethers with an azide source like trimethylsilyl (B98337) azide (TMSN₃), often promoted by an iodine(III) reagent. organic-chemistry.org

Structural and Spectroscopic Characterization of N,n Diethylacetoacetamide

Advanced Spectroscopic Probes for N,N-Diethylacetoacetamide

Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic nature of this compound in solution, particularly its tautomeric equilibrium and conformational isomers. The molecule exists as a mixture of keto and enol tautomers. nih.govthermofisher.comasu.edu At 25°C, the keto form is predominant, making up approximately 67% of the mixture. nih.gov The interconversion between the keto and enol forms is slow on the NMR timescale, which allows for the distinct observation of signals from both isomers. thermofisher.comasu.edu

The enol tautomer is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl oxygen. nih.gov This keto-enol equilibrium can be studied by analyzing the chemical shifts and integration of the corresponding proton signals. thermofisher.comnanalysis.com

Furthermore, like other N,N-disubstituted amides, this compound exhibits restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to different conformations (cis and trans isomers with respect to the alkyl groups and the carbonyl oxygen), which may be observable as separate signals in the NMR spectrum, especially at low temperatures. nih.gov

¹H NMR Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.10 | Triplet (t) | 6H | -CH₃ (from ethyl groups) |

| 2.18 | Singlet (s) | 3H | -C(=O)CH₃ (acetyl group) |

| 3.35 | Quartet (q) | 4H | -N(CH₂)₂ |

Data sourced from reference uni-saarland.de

¹³C NMR Data for this compound Typical chemical shift regions for the carbon atoms in this compound are observed. The carbonyl carbons of the ketone and amide groups resonate at the downfield end of the spectrum, typically in the range of 160-210 ppm. The methylene (B1212753) carbons of the ethyl groups attached to the nitrogen appear around 40-50 ppm, while the methyl carbons are found further upfield.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The electron ionization (EI) mass spectrum confirms the molecular weight of 157.21 g/mol . nih.gov

The fragmentation of the molecular ion (M⁺˙) follows predictable pathways for amides and ketones. msu.edulibretexts.org Key fragmentation processes include:

Alpha-cleavage: This is a dominant fragmentation pathway for both the amide and ketone functionalities. Cleavage adjacent to the amide nitrogen can result in the loss of an ethyl radical to form an ion at m/z 128, or the formation of the diethylamino carbonyl cation [CON(C₂H₅)₂]⁺ at m/z 100. Cleavage adjacent to the ketone carbonyl can lead to the formation of the highly stable acetyl cation [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement: Primary amides often show a base peak resulting from this rearrangement, and while this compound is a tertiary amide, similar rearrangements can occur, leading to characteristic fragment ions. libretexts.org

Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 157 | [M]⁺˙ (Molecular Ion) |

| 114 | [M - CH₃CO]⁺ |

| 100 | [CON(C₂H₅)₂]⁺ |

| 86 | [CH₂CON(C₂H₅)₂]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum prominently displays absorptions corresponding to the amide and ketone carbonyl groups, as well as C-H and C-N bonds. nih.govmsu.edu

The presence of two distinct carbonyl groups (amide and ketone) results in two separate stretching bands in the carbonyl region of the spectrum. The amide I band (primarily C=O stretch) typically appears around 1630-1680 cm⁻¹, while the ketone C=O stretch is observed at a higher frequency, generally between 1705-1725 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~2970 | C-H stretch | Alkyl groups |

| ~1715 | C=O stretch | Ketone |

| ~1645 | C=O stretch | Tertiary Amide (Amide I band) |

| ~1250-1020 | C-N stretch | Aliphatic Amine |

Data interpretation based on references msu.eduorgchemboulder.com

X-ray Crystallography for Solid-State Molecular Architectures of this compound Complexes

This compound acts as a bidentate ligand, coordinating to metal centers through the oxygen atoms of both the ketone and the amide carbonyl groups, forming a stable six-membered chelate ring. researchgate.net

Notable examples include:

Titanium Complex: The complex Ti(OiPr)₂(CH₃COCHCONEt₂)₂ was synthesized and its molecular structure determined by single-crystal X-ray diffraction. The study revealed a monomeric structure with a six-coordinate titanium (IV) atom in a distorted octahedral environment. psu.eduresearchgate.net

Zirconium Complex: A similar monomeric structure was found for the zirconium complex Zr(OiPr)₂(this compound)₂. korea.ac.kr

These crystallographic studies are crucial for understanding how this compound interacts with metal ions, which is vital for its application as a precursor in materials science.

Thermal Analysis Techniques for Precursor Evaluation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and decomposition behavior of this compound and its metal complexes. This information is particularly important when considering their use as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films. psu.eduresearchgate.netbhu.ac.in

The titanium complex, Ti(OiPr)₂(deacam)₂ (where deacam is this compound), has been shown to possess high thermal stability, which allows for the fabrication of TiO₂ films over a broad temperature range (500-800 °C). researchgate.net

TGA/DTA analysis of various metal complexes shows that they decompose in distinct steps, ultimately yielding a metal oxide residue at high temperatures. researchgate.netuobaghdad.edu.iqbendola.commdpi.com The stability and volatility of these complexes are key factors for their suitability as MOCVD precursors. For instance, the TGA of a titanium complex of this compound showed it to be a promising precursor for TiO₂ films. psu.edu

The thermal properties, such as low melting points and clean decomposition pathways, make these complexes promising candidates for the deposition of high-purity metal oxide thin films.

Reactivity and Reaction Mechanism Studies of N,n Diethylacetoacetamide

Tautomeric Equilibrium and Interconversion Dynamics of N,N-Diethylacetoacetamide

This compound, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two constitutional isomers: a keto form and an enol form. libretexts.orgchemistrysteps.comlibretexts.org This equilibrium is dynamic and influenced by various factors, including the solvent and temperature.

Quantitative Analysis of Keto-Enol Ratios

Table 1: Keto-Enol Tautomer Ratios of this compound at 25°C

| Tautomer | Percentage |

| Keto | 67% |

| Enol | 33% |

Thermodynamic Parameters of Tautomerization

The tautomeric equilibrium between the keto and enol forms of this compound is governed by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netfsu.edulibretexts.org The Gibbs free energy change (ΔG°) for the tautomerization process determines the position of the equilibrium. libretexts.org A positive ΔG° indicates that the keto form is favored at equilibrium, which is consistent with the observed higher percentage of the keto tautomer. researchgate.netresearchgate.netresearchgate.netacs.org The enthalpy change (ΔH) reflects the difference in the bond energies of the two tautomers, while the entropy change (ΔS) relates to the change in disorder. The study of these thermodynamic parameters provides a deeper understanding of the factors driving the tautomeric equilibrium. nih.govemerginginvestigators.org

Nucleophilic and Electrophilic Transformations of this compound

The dual keto and enol character of this compound allows it to participate in a variety of chemical reactions, acting as both a nucleophile and an electrophile.

Michael Addition Reactions Catalyzed by Transition Metal Complexes

This compound can act as a Michael donor in Michael addition reactions, a type of conjugate addition. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The enolate form of this compound, generated in the presence of a base, is the active nucleophile in these reactions. Transition metal complexes, such as those containing nickel, are known to catalyze the Michael addition of this compound. chemicalbook.com For instance, bis(2,4-pentanedionato)nickel(II) has been used as a catalyst for this transformation. chemicalbook.com The use of transition metal catalysts can enhance the efficiency and selectivity of the Michael addition. psu.edunih.govsioc-journal.cnnih.govewadirect.comresearchgate.net

Nitrosylation and Subsequent Cyclization Reactions in Heterocycle Synthesis (e.g., Pyrroles)

This compound can undergo nitrosylation, which is the covalent attachment of a nitric oxide group. wikipedia.orgnih.govrutgers.edu This reaction typically occurs with reagents like sodium nitrite (B80452) in acetic acid. researchgate.net The resulting oximino acetoacetamide (B46550) intermediate is a valuable precursor in the synthesis of heterocyclic compounds, such as pyrroles. researchgate.net In a subsequent step, this intermediate can react with other molecules, like 2,4-pentanedione, under reducing conditions (e.g., using zinc in acetic acid) to yield substituted pyrroles. researchgate.net This synthetic route, a modification of the Knorr pyrrole (B145914) synthesis, provides a pathway to pyrrole-2-carboxamide derivatives, which are important building blocks in medicinal chemistry and materials science. researchgate.netcolab.wsorganic-chemistry.orgdtu.dkmdpi.com

Oxidation Processes Involving this compound

Mechanistic Investigations of Mn(III) Pyrophosphate Oxidations

The oxidation of this compound (DEAA) by manganese(III) pyrophosphate has been a subject of kinetic and mechanistic studies to understand its reactivity. Research has shown that the oxidation of DEAA by Mn(III) pyrophosphate proceeds via a C-H bond cleavage mechanism. This is in contrast to other β-ketoesters like ethyl benzoylacetate, which undergo C-C cleavage under similar conditions.

The determination of the cleavage mechanism is supported by the analysis of thermodynamic parameters. Reactions involving C-H cleavage, such as in the case of DEAA, are associated with a large negative entropy of activation. Conversely, a large positive entropy of activation is indicative of C-C cleavage. For the oxidation of DEAA, the observed energy of activation is approximately 35 kJ mol⁻¹. This value is significantly lower than the activation energy observed for compounds undergoing C-C cleavage, which is around 91 kJ mol⁻¹.

The reaction kinetics demonstrate a first-order dependence on both the concentration of DEAA and Mn(III). The reaction rate is also proportional to the square of the hydrogen ion concentration, while being inversely proportional to the concentration of free pyrophosphate in the solution. The presence of manganese(II) ions does not affect the rate of the reaction, suggesting that the initial oxidation step is irreversible. The solvent composition, specifically the ratio of acetic acid to water, also influences the reaction rate, with an increase in the proportion of acetic acid leading to a decrease in the rate.

Table 1: Activation Parameters for the Oxidation of β-Ketoesters by Mn(III) Pyrophosphate

| Compound | Cleavage Type | Activation Energy (kJ mol⁻¹) |

| This compound | C-H | ~35 |

| Methyl acetoacetate | C-H | ~35 |

| Ethyl acetoacetate | C-H | ~35 |

| Ethyl benzoylacetate | C-C | ~91 |

Reductive Transformations with this compound

Application in Samarium Diiodide-Mediated Reductions

Samarium(II) iodide (SmI₂) is a potent and versatile single-electron reducing agent widely used in organic synthesis. thieme-connect.dersc.orgorganicreactions.org Its application extends to the reduction of a variety of functional groups, including tertiary amides like this compound. organic-chemistry.orgorganic-chemistry.orgacs.org The reduction of tertiary amides using SmI₂ typically leads to the formation of the corresponding alcohols through the cleavage of the C-N bond in a carbinolamine intermediate. organic-chemistry.orgorganic-chemistry.org

The general mechanism for the reduction of amides by SmI₂ involves the coordination of the samarium ion to the amide carbonyl group. This is followed by electron transfer to the carbonyl group, which facilitates the subsequent chemical transformations. organic-chemistry.orgacs.org For tertiary amides, the reaction with SmI₂ in the presence of a proton source, such as water and an amine like triethylamine (B128534) (Et₃N), results in the formation of an alcohol. organic-chemistry.orgorganic-chemistry.org This method is highly chemoselective and tolerates a wide range of other functional groups. organic-chemistry.orgorganic-chemistry.org

While specific studies on the reduction of this compound by SmI₂ are not extensively documented in readily available literature, the established reactivity of SmI₂ with tertiary amides provides a strong basis for predicting its behavior. The expected product of the reduction of this compound with a SmI₂/amine/H₂O system would be the corresponding alcohol, resulting from the reduction of the keto group and the amide group. The high oxophilicity of samarium plays a crucial role in these reductions, often leading to high stereoselectivity in complex molecules. rsc.org The reactivity of SmI₂ can be modulated by the choice of solvent and the presence of additives, allowing for a broad scope of applications in synthesis. organicreactions.orgwikipedia.org

Table 2: General Conditions for SmI₂-Mediated Reduction of Tertiary Amides

| Reagent/Condition | Role/Function |

| Samarium(II) Iodide (SmI₂) | Single-electron reducing agent |

| Amine (e.g., Et₃N) | Additive to enhance reactivity |

| Water (H₂O) | Proton source |

| Tetrahydrofuran (THF) | Typical solvent |

This compound in Multi-Component Reaction Systems

Proximity-Induced Cycloaddition for Bioconjugation Strategies

This compound derivatives have been investigated for their utility in proximity-induced cycloaddition reactions, a powerful strategy for bioconjugation. atamanchemicals.com This approach relies on a two-step process where a reversible reaction brings two reactive partners into close proximity, thereby facilitating an irreversible intramolecular reaction.

In a model study, an α-azido ketone derivative of this compound was synthesized and tested in a reaction with an amino alkyne. atamanchemicals.com The use of a tertiary acetoacetamide substrate like this was crucial to avoid side reactions that were observed with secondary acetoacetamide analogues. The tertiary amide functional group provides a stable linkage suitable for bioconjugation while preventing undesired intramolecular reactions that could compete with the intended cycloaddition.

The concept involves the initial formation of an imine or enamine through the reaction of the ketone with the amino alkyne. This brings the azide (B81097) and alkyne functionalities into close proximity, which then undergo an intramolecular azide-alkyne cycloaddition. This strategy of proximity-induced reactivity is a key area of research in the development of new bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ontosight.ailycoming.edugoogle.com

Role as an Amide Solvent in Pharmaceutical Intermediate Synthesis

This compound and its close analogue, N,N-diethylacetamide, are recognized as effective polar aprotic solvents with applications in pharmaceutical synthesis. ontosight.aituodaindus.com These amide solvents possess high boiling points, good thermal stability, and are miscible with a wide range of organic solvents, making them suitable for various chemical reactions. tuodaindus.com

Their strong solvating power for polar and complex intermediates is a key advantage in pharmaceutical processing. tuodaindus.com For instance, N,N-diethylacetamide has been successfully used as a reaction medium in palladium-catalyzed coupling reactions, leading to high yields and selectivity in the synthesis of pharmaceutical-grade intermediates. tuodaindus.com While N,N-dimethylacetamide is also a commonly used amide solvent in pharmaceutical manufacturing, N,N-diethylacetamide offers similar beneficial properties. atamanchemicals.comthermofisher.comchemicalbook.com

The use of amide solvents is exemplified in the synthesis of pharmaceutical ingredients like Lercanidipine, where a patent describes the use of an amide solvent, such as N,N-dimethylacetamide, in the preparation of a key intermediate. google.com This highlights the general utility of this class of solvents in facilitating the synthesis of complex molecules within the pharmaceutical industry.

Applications of N,n Diethylacetoacetamide in Advanced Chemical Technologies

N,N-Diethylacetoacetamide as a Versatile Synthetic Intermediate

The reactivity of this compound makes it a valuable precursor in several synthetic pathways, leading to the production of pharmaceuticals, insecticides, and pigments.

Precursor for Pharmaceutical Agents and Bioactive Molecules

This compound is a key starting material in the synthesis of various pharmaceutical agents and bioactive molecules due to its ability to participate in a range of chemical reactions.

Synthesis of Calcium Channel Blockers

This compound is instrumental in the creation of certain calcium channel blockers, a class of drugs used to treat conditions like hypertension and angina. The compound serves as a β-dicarbonyl component in the Hantzsch pyridine (B92270) synthesis and its variations, which are classical methods for producing dihydropyridine-type calcium channel blockers. For instance, it can be used to synthesize potent calcium channel blockers like 2,6,6-trimethyl-3-diethylaminocarbonyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives and N,N-diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The mechanism involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-ketoamide like this compound), and an enamine.

Role in Insecticide Production (e.g., Phosphamidon)

In the agrochemical industry, this compound is a critical intermediate in the manufacture of certain insecticides. nih.gov Notably, it is a precursor in the synthesis of Phosphamidon, an organophosphate insecticide. chemicalbook.comnih.gov The production process involves the reaction of this compound with sulfuryl chloride to form α,α-dichloro-N,N-diethylacetoacetamide, which is then further reacted to yield the final insecticide. chembk.com Phosphamidon functions as a cholinesterase inhibitor, effectively disrupting the nervous system of insects. chemicalbook.com

Building Block for Heterocyclic Scaffolds

The chemical structure of this compound makes it an ideal building block for the synthesis of various heterocyclic compounds. These scaffolds are fundamental cores of many biologically active molecules and pharmaceuticals. The presence of two carbonyl groups and an adjacent active methylene (B1212753) group allows for a variety of cyclization reactions. For instance, it can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, and with ureas or thioureas to yield pyrimidines. These heterocyclic systems are prevalent in medicinal chemistry and are being explored for the development of novel therapeutic agents.

Intermediate for Pigment Synthesis

This compound also finds application as an intermediate in the synthesis of pigments. nih.gov Its reactive methylene group can be coupled with diazonium salts to form azo pigments. These pigments are characterized by the presence of an azo group (-N=N-) and are widely used in printing inks, paints, and plastics due to their vibrant colors and good stability.

This compound in Polymer and Materials Science

Beyond its role in synthesizing small molecules, this compound is also utilized in the field of polymer and materials science. It can be used as a promoter for cobalt-accelerated cure systems with ketone peroxides in the production of thermoset composites. nouryon.com Furthermore, alkylacetoacetamides, derived from compounds like this compound, are employed as intermediates for applications in the polymer industry. camida.com The versatility of this compound extends to its potential use in creating specialized polymers and materials with tailored properties.

Catalytic Promotion in Polymerization and Curing Systems

This compound, also known by the trade name Promotor D, serves as a crucial promoter in cobalt-accelerated curing systems for unsaturated polyester (B1180765) (UP) and vinyl ester resins. nouryon.comyunno.net These resin systems rely on the generation of free radicals from organic peroxides, such as ketone peroxides, to initiate polymerization and cross-linking, a process that can be sluggish at ambient temperatures. mbfgfiles.co.ukilt.com.pl The addition of a cobalt accelerator, typically cobalt octoate, speeds up this radical formation. mbfgfiles.co.ukilt.com.pl

This compound is introduced to further enhance the reactivity of the cobalt accelerator/peroxide system. nouryon.commbfgfiles.co.uk This is particularly beneficial when curing highly inhibited or low-reactivity resins, such as bisphenol A/fumarate and vinyl ester resins, or when very short gel times are required. yunno.netmbfgfiles.co.ukilt.com.pl It can be used as a substitute for N,N-dimethylaniline, another common promoter. yunno.net A key advantage of using this compound is that it does not cause the yellow or brown discoloration in the cured resin that is often associated with aromatic amine promoters like N,N-dimethylaniline. yunno.net

The compound's utility extends to polyurethane (PU) production, where it is used as a ketoamide ligand in the synthesis of zirconium-based catalysts. google.com For instance, a zirconium(IV) propoxide can be reacted with this compound to form a chelated zirconium compound that catalyzes the reaction between an isocyanate and a polyol to form polyurethane. google.com

Table 1: Applications of this compound in Resin Curing

| Resin System | Curing Mechanism | Role of this compound | Key Advantages |

|---|---|---|---|

| Unsaturated Polyester (UP) Resins | Cobalt-accelerated peroxide curing nouryon.comyunno.net | Promoter to increase reactivity of the cobalt/peroxide system nouryon.commbfgfiles.co.uk | Avoids discoloration often caused by other promoters yunno.net |

| Vinyl Ester Resins | Cobalt-accelerated peroxide curing yunno.netilt.com.pl | Promoter, especially for highly inhibited or low-reactivity resins yunno.netilt.com.pl | Effective substitute for N,N-dimethylaniline yunno.net |

| Polyurethane (PU) | Isocyanate-polyol reaction | Ligand in zirconium-based catalysts google.com | Facilitates the formation of polyurethane google.com |

Precursor for Metal Oxide Thin Film Deposition by MOCVD

The properties of this compound make it an excellent ligand for creating volatile and thermally stable metal-organic precursors used in Metal Organic Chemical Vapor Deposition (MOCVD). MOCVD is a technique for depositing thin solid films on a substrate through the thermal decomposition of gaseous or vaporized organometallic compounds.

This compound is instrumental in the creation of precursors for depositing titanium dioxide (TiO₂) thin films. A common precursor is synthesized by reacting titanium tetraisopropoxide with two equivalents of this compound. This reaction yields a monomeric complex, bis(isopropoxide)bis(this compound)titanium(IV), often denoted as [Ti(OiPr)₂(deacam)₂]. nouryon.com This precursor exhibits high thermal stability, which allows for the fabrication of TiO₂ films over a broad temperature range, with consistent growth rates observed between 500 and 800 °C. nouryon.com

Thin films of pure anatase TiO₂, a desirable crystalline phase for many applications, can be grown on silicon substrates using this precursor at temperatures between 350 and 500 °C, followed by annealing in an oxygen atmosphere above 500 °C. nouryon.com The resulting films are composed of densely packed microcrystallites. nouryon.com

Table 2: MOCVD of Titanium Dioxide Films using a [Ti(OiPr)₂(deacam)₂] Precursor

| Parameter | Value/Observation | Reference |

|---|---|---|

| Precursor Synthesis | Reaction of titanium tetraisopropoxide with this compound | nouryon.com |

| Deposition Temperature | 350-500 °C for initial growth | nouryon.com |

| Annealing Temperature | >500 °C in oxygen | nouryon.com |

| Resulting Film Phase | Pure anatase TiO₂ | nouryon.com |

| Film Microstructure | Densely packed microcrystallites with grain sizes of 50-100 nm | nouryon.com |

In a similar fashion, this compound is used to synthesize precursors for the MOCVD of zirconium dioxide (ZrO₂) thin films. By reacting zirconium isopropoxide ([Zr(OiPr)₄·(HOiPr)]) with this compound, a monomeric complex, zirconium bis(isopropoxide)bis(this compound), is formed. This compound is one of several mixed ligand systems developed to create precursors with improved thermal properties suitable for MOCVD. These precursors are highly soluble in organic solvents, making them particularly amenable to liquid injection MOCVD techniques.

The modification of zirconium alkoxides with ligands like this compound is a strategy to improve the volatility and moisture stability of the precursor, which are crucial for successful MOCVD processes. The resulting zirconium bis(isopropoxide)bis(this compound) is a promising precursor for depositing ZrO₂ thin films, which have applications as dielectric layers in microelectronics.

Table 3: Synthesis of Zirconium Precursor with this compound for MOCVD

| Precursor Name | Synthesis Reaction | Key Properties | Application |

|---|---|---|---|

| Zirconium bis(isopropoxide)bis(this compound) | [Zr(OiPr)₄·(HOiPr)] + this compound | Monomeric, highly soluble in organic solvents, promising thermal properties | MOCVD of ZrO₂ thin films |

Computational Chemistry and Theoretical Insights into N,n Diethylacetoacetamide

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are widely used to model these properties. For N,N-Diethylacetoacetamide, modeling reveals key details about charge distribution, orbital interactions, and sites susceptible to chemical attack.

Detailed analysis of the electronic landscape is often achieved through techniques such as Natural Bond Orbital (NBO) analysis and mapping the Molecular Electrostatic Potential (MEP). NBO analysis for molecules with amide and ketone functionalities typically shows significant delocalization of the nitrogen lone pair electrons into the amide carbonyl group, contributing to the planar character and rotational barrier of the N-C(O) bond. The MEP map visually identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl groups are the most electron-rich sites, while the hydrogen atoms on the central α-carbon are acidic, making this position a likely site for deprotonation.

Reactivity can be further quantified using global and local reactivity descriptors derived from conceptual DFT. These descriptors, including chemical hardness, electronegativity, and Fukui functions, provide a theoretical framework for predicting the outcomes of chemical reactions. For instance, calculations on related acetamide (B32628) derivatives have been used to study their interactions with biological molecules by identifying the primary sites for bond formation. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are representative and depend on the level of theory and basis set used for calculation.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 - 4.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons; localized on the enolate form. |

| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons; localized on the carbonyl carbons. |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicates high kinetic stability. |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating complex reaction mechanisms by allowing for the characterization of transition states and reaction intermediates. A primary chemical process for this compound is keto-enol tautomerism, a phenomenon common to β-dicarbonyl compounds. researchgate.netmdpi.com

Theoretical studies on analogous molecules like acetylacetone (B45752) have extensively modeled this process. researchgate.netsemanticscholar.org Using DFT, researchers can calculate the relative energies of the diketo and enol tautomers, the transition state connecting them, and the corresponding energy barrier for the interconversion. researchgate.net Such studies consistently show that the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.net Computational models can also simulate the effect of different solvents on the tautomeric equilibrium, revealing that polar solvents can shift the equilibrium by preferentially stabilizing one form over the other. orientjchem.org

Furthermore, this compound serves as an intermediate in various syntheses, including Michael additions and the formation of heterocyclic compounds like calcium channel blockers. chemicalbook.comsigmaaldrich.com Computational chemistry can model these reaction pathways. For example, in a Michael addition, theoretical calculations can identify the transition state, determine the activation energy, and explain the observed regioselectivity and stereoselectivity of the reaction. sigmaaldrich.com By mapping the potential energy surface, chemists can evaluate hypothetical pathways and identify the most plausible mechanism, providing insights that guide experimental work. researchgate.net

Table 2: Theoretical Energy Profile for Keto-Enol Tautomerism of a β-Dicarbonyl Compound (Illustrative)

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent | Key Structural Feature |

|---|---|---|---|

| Keto Tautomer | 0.0 (Reference) | 0.0 (Reference) | Two C=O groups, one CH₂ group. |

| Enol Tautomer | -2.5 | -1.5 | C=C double bond, intramolecular H-bond. |

| Transition State | +10.0 | +8.0 | Proton transfer between carbon and oxygen. |

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are a vital tool for interpreting and predicting spectroscopic data. By computing properties related to molecular vibrations, electronic transitions, and nuclear magnetic shielding, theoretical methods can accurately assign experimental spectra. ilt.kharkov.ua

For infrared (IR) spectroscopy, quantum calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This calculated spectrum is invaluable for assigning the peaks in an experimental spectrum to specific bond stretches, bends, and torsions. For example, calculations can clearly distinguish between the symmetric and asymmetric stretches of the two carbonyl groups in the keto form and the distinct C=O and C=C stretching frequencies in the enol form.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy. nih.gov Theoretical calculations of the nuclear shielding tensors for each atom in this compound can be converted into chemical shifts that correlate well with experimental ¹H and ¹³C NMR data. This is particularly useful for distinguishing between tautomers or different conformers of the molecule in solution.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|---|

| IR Spectroscopy | Frequency (cm⁻¹) | 1725 cm⁻¹ | 1730 cm⁻¹ | Ketone C=O Stretch |

| IR Spectroscopy | Frequency (cm⁻¹) | 1640 cm⁻¹ | 1645 cm⁻¹ | Amide C=O Stretch |

| ¹³C NMR | Chemical Shift (ppm) | 202 ppm | 201.5 ppm | Ketone Carbonyl Carbon |

| ¹³C NMR | Chemical Shift (ppm) | 169 ppm | 168.7 ppm | Amide Carbonyl Carbon |

| ¹H NMR | Chemical Shift (ppm) | 3.5 ppm | 3.45 ppm | α-Methylene Protons (CH₂) |

Environmental Considerations and Research Outlook for N,n Diethylacetoacetamide

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental fate of a chemical compound is determined by its persistence in various environmental compartments and its potential to accumulate in living organisms. For N,N-Diethylacetoacetamide, data from safety and toxicological reports indicate a low potential for both environmental persistence and bioaccumulation. cdc.govepa.gov

Based on available information, the persistence of this compound in the environment is considered unlikely. fishersci.com The compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance. fishersci.com Its mobility in soil is expected to be high due to its volatility, which would lead to rapid dispersion in the air. fishersci.com

The bioaccumulation potential is also considered to be low. This is supported by its n-octanol/water partition coefficient (LogP or Log Kₒw), a key indicator of a substance's likelihood to accumulate in the fatty tissue of organisms. A low LogP value generally suggests low bioaccumulation potential.

Table 1: Environmental Fate and Ecotoxicity Profile of this compound

| Parameter | Value/Observation | Source(s) |

|---|---|---|

| Persistence | Persistence is unlikely. | fishersci.com |

| Bioaccumulative Potential | Bioaccumulation is unlikely. | fishersci.com |

| PBT/vPvB Assessment | Not considered to be a Persistent, Bioaccumulative and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. | fishersci.com |

| Water Solubility | 10 g/L at 26°C (Moderate) | |

| n-Octanol/Water Partition Coefficient (LogP) | 0.83 | chemsrc.com |

| Ecotoxicity | Conflicting data exists. An EC₅₀ for Daphnia magna has been reported in the range of 10–50 mg/L, highlighting the need for standardized testing protocols. | |

This table is generated based on available data and is intended for informational purposes. For detailed and up-to-date information, refer to the cited sources.

The moderate water solubility and low LogP value suggest that the compound is less likely to partition into fatty tissues and accumulate in the food chain. cdc.govchemsrc.com While comprehensive ecotoxicity data is not widely available, some studies point to the need for standardized testing to accurately characterize its impact on aquatic organisms.

Advancements in Sustainable Synthesis and Application Methodologies

In line with the global shift towards green chemistry, there is increasing focus on developing more sustainable methods for the synthesis and application of chemical intermediates like this compound. archivemarketresearch.comatbuftejoste.com.ngnih.gov The drive for sustainability in the chemical industry is pushing for the adoption of processes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.neteuropa.eu

The traditional manufacturing method for this compound involves the reaction of diketene (B1670635) with diethylamine (B46881). nih.gov While effective, this process, like many conventional chemical syntheses, may involve the use of petrochemical-derived reagents and solvents. nih.govsci-hub.box Recent trends in the chemical industry indicate a move towards greener production methods for compounds like this compound to reduce their environmental footprint. archivemarketresearch.com In 2023, a patent application was filed for a more environmentally friendly synthesis method, signaling active research in this area. archivemarketresearch.com

Advancements in sustainable chemistry that could be applied to this compound production include:

Biocatalysis: The use of enzymes as catalysts in chemical reactions is a cornerstone of green chemistry. Biocatalytic methods, such as those employing transaminases, are being explored for the synthesis of related compounds like pyrroles, which could offer a more sustainable route by operating under milder conditions and with higher selectivity. nih.govnih.gov

Alternative Solvents: Research into green solvents, such as water, supercritical fluids, or bio-derived solvents, aims to replace traditional volatile organic compounds, thereby reducing pollution and health hazards. researchgate.netnih.gov The application of such solvents could significantly improve the environmental profile of this compound synthesis.

Renewable Feedstocks: A key goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. atbuftejoste.com.ng Research into converting biomass into chemical building blocks could eventually provide a sustainable pathway to precursors like diketene or diethylamine.

In its applications, this compound serves as a promoter in the curing of unsaturated polyester (B1180765) resins. nouryon.com The development of more sustainable polymer systems is an active area of research, and optimizing the use of promoters like this compound can contribute to creating more environmentally friendly materials.

Emerging Research Frontiers and Future Directions for this compound Chemistry

The versatile structure of this compound, featuring both a ketone and an amide functional group, makes it a valuable building block in various areas of chemical research and development. Emerging frontiers for this compound are primarily in the fields of advanced pharmaceutical intermediates and materials science.

Advanced Pharmaceutical and Agrochemical Intermediates: this compound is a key precursor in the synthesis of various biologically active molecules. nbinno.comlookchem.comchemicalbook.com A significant area of research is its use in the synthesis of heterocyclic compounds, particularly pyrroles. researchgate.net The Knorr pyrrole (B145914) synthesis, a classic method for creating the pyrrole ring system, can utilize this compound as a reactant. colab.ws Pyrrole derivatives are of great interest in medicinal chemistry due to their presence in numerous pharmaceuticals. pharmaguideline.com

Furthermore, this compound is an intermediate in the production of the organophosphate insecticide phosphamidon. nih.govchemicalbook.com Research in this area may focus on developing more targeted and less environmentally persistent agrochemicals. It is also used to synthesize potent calcium channel blockers, indicating its potential in the development of new cardiovascular drugs. chemicalbook.com

Materials Science and Catalysis: A novel and expanding application for this compound is in the field of materials science. It has been used as a precursor, specifically as a ligand in metal-organic complexes, for advanced deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD): Researchers have developed a new titanium precursor, [Ti(OPrⁱ)₂(deacam)₂] (where deacam is this compound), for the MOCVD of titanium dioxide (TiO₂) thin films. researchgate.net This precursor demonstrates high thermal stability, allowing for the fabrication of TiO₂ films over a broad temperature range, which is crucial for applications in electronics and photocatalysis. researchgate.net

Synthesis of Nickel Oxide Precursors: this compound has been used to synthesize nickel(II) complexes, such as [TMEDA)Ni(MeC(O)CHC(O)NEt₂)₂], which are being investigated as precursors for the deposition of p-type nickel oxide (NiO). bath.ac.uk NiO is a promising material for various electronic applications, including sensors and transparent conductive films.

Future research will likely continue to explore the utility of this compound as a versatile building block. Key directions may include the development of novel catalysts that incorporate this ligand, the synthesis of new pharmaceutical scaffolds, and its application in creating advanced materials with tailored electronic and optical properties.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-Diethylacetoacetamide, and how can purity be optimized?

- Methodology : The compound is synthesized via condensation of diethylamine and diketene. A molar ratio of 1:1.05 (diketene:diethylamine) is maintained at 40–45°C, followed by a 1-hour reaction at 45±5°C . Post-synthesis, purification via vacuum distillation or chromatography is recommended. Purity (>92%) can be confirmed using GC-MS or HPLC, with attention to residual diethylamine or diketene byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at room temperature, away from oxidizers and acids .

Q. How do the physicochemical properties of this compound influence solvent selection in reactions?

- Key Properties :

- Solubility : 10 g/L in water at 26°C; miscible with polar aprotic solvents (e.g., DMF, DMSO) .

- Density/Boiling Point : 0.994 g/mL at 20°C; 76°C (lit.), requiring low-temperature reflux setups .

Advanced Research Questions

Q. What mechanistic role does this compound play in cobalt-accelerated resin curing systems?

- Mechanistic Insight : It acts as a promoter by coordinating with cobalt ions, enhancing the redox activity of ketone peroxides (e.g., Trigonox 239). This accelerates free radical generation, reducing curing time by ~30% compared to N,N-dimethylaniline .

- Optimization : Adjust promoter:cobalt molar ratios (typically 1:2–1:4) and monitor exotherms to prevent resin degradation .

Q. How does structural modification of this compound impact its efficacy in lithium-ion battery cathode slurries?

- Functional Role : As a co-solvent with DMPA (N,N-dimethylpropionamide), it improves dispersion of nano-carbon conductive agents (e.g., CNTs) via dipole interactions, reducing agglomeration .

- Performance Metrics : Blends with γ-valerolactone (5–10% v/v) enhance slurry viscosity stability by 40% while maintaining ionic conductivity (>5 mS/cm) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Analysis :

- Acute Toxicity : LD₅₀ (oral, rat) ranges from 500–1,200 mg/kg across studies. Validate via OECD Test Guideline 423, noting variations in purity (>95% reduces confounding) .

- Chronic Exposure : Conflicting ecotoxicity data (e.g., EC₅₀ for Daphnia magna: 10–50 mg/L) may arise from test protocols. Standardize using ISO 6341 for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。